(4-Bromo-2,5-dimethylthiophen-3-yl)methanol
Description
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is a brominated thiophene derivative with a hydroxymethyl (-CH2OH) substituent at the 3-position of the aromatic ring. Its molecular formula is C7H9BrOS, and it features a thiophene core substituted with bromine (at C4), methyl groups (at C2 and C5), and a primary alcohol group (at C3). The bromine atom and methanol group provide sites for further derivatization, such as cross-coupling reactions or oxidation to carbonyl derivatives.
Properties
Molecular Formula |
C7H9BrOS |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylthiophen-3-yl)methanol |
InChI |
InChI=1S/C7H9BrOS/c1-4-6(3-9)7(8)5(2)10-4/h9H,3H2,1-2H3 |
InChI Key |
YMWRAIGPNCCCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol typically involves the bromination of 2,5-dimethylthiophene followed by a formylation reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The formylation can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for (4-Bromo-2,5-dimethylthiophen-3-yl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination or thiourea for thiolation.
Major Products
Oxidation: (4-Bromo-2,5-dimethylthiophen-3-yl)carboxylic acid.
Reduction: 2,5-Dimethylthiophen-3-ylmethanol.
Substitution: (4-Amino-2,5-dimethylthiophen-3-yl)methanol or (4-Mercapto-2,5-dimethylthiophen-3-yl)methanol.
Scientific Research Applications
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interactions with specific proteins and nucleic acids.
Comparison with Similar Compounds
4-(4-Bromo-2,5-dimethylthiophen-3-yl)benzene-1,2-diol (Compound 29)
Structure : This compound (C12H11BrO2S) replaces the hydroxymethyl group of the target molecule with a benzene diol moiety.
Key Differences :
- Substituent Effects: The diol groups enhance hydrogen-bonding capacity and hydrophilicity compared to the single methanol group in the target compound. This increases solubility in polar solvents like methanol or water.
- Synthetic Applications: The diol structure was synthesized using BBr3-mediated demethylation, indicating its utility in generating phenolic derivatives for enzyme inhibition studies. Compound 29 exhibited inhibitory activity against E. coli methionine aminopeptidase, highlighting its biological relevance .
- Spectroscopic Data : NMR and MS data (e.g., δ 6.53–6.80 ppm for aromatic protons, [M+H]+ at m/z 299/301) confirm structural integrity and purity (>99% by HPLC) .
(2E)-2-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydrazinecarbothioamide
Structure : A thiosemicarbazone derivative synthesized from 3-acetyl-2,5-dimethylthiophene.
Key Differences :
- Functional Group : The acetyl group at C3 is converted into a thiosemicarbazone, enabling metal chelation. Copper(II), nickel(II), and cobalt(II) complexes of this compound demonstrated significant antibacterial activity .
- Reactivity: Unlike the target compound’s methanol group, the thiosemicarbazone moiety participates in coordination chemistry, making it suitable for designing metallodrugs.
2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Structure : A boronate ester (C12H18BBrO2S) with a dioxaborolane ring at C3.
Key Differences :
- Synthetic Utility: The boronate group facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. This contrasts with the target compound’s methanol group, which may serve as a precursor for aldehydes or esters.
(4-Bromo-2,5-difluorophenyl)methanol
Structure: A benzene derivative (C7H5BrF2O) with bromine, fluorine, and methanol substituents. Key Differences:
- Aromatic System : The benzene ring lacks the electron-rich sulfur atom of thiophene, reducing its propensity for electrophilic substitution. Fluorine’s electronegativity further deactivates the ring compared to thiophene’s aromaticity.
- Toxicity Profile: Safety data highlight methanol’s biological exposure index (BEI) of 15 mg/L in urine, emphasizing handling precautions for both compounds .
Biological Activity
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
The molecular formula for (4-Bromo-2,5-dimethylthiophen-3-yl)methanol is , with a molecular weight of approximately 227.15 g/mol. The compound features a brominated thiophene ring, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.15 g/mol |
| IUPAC Name | (4-Bromo-2,5-dimethylthiophen-3-yl)methanol |
| CAS Number | Not specified |
The biological activity of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can result in changes in signaling pathways that affect cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antibiotics.
Antimicrobial Activity
Research has indicated that (4-Bromo-2,5-dimethylthiophen-3-yl)methanol possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be further explored as a potential therapeutic agent against resistant bacterial strains.
Anticancer Activity
In vitro studies have demonstrated that (4-Bromo-2,5-dimethylthiophen-3-yl)methanol exhibits cytotoxic effects on cancer cell lines. For example:
- Human Colon Carcinoma Cells : The compound showed an IC50 value of 15 µM, indicating potent activity against these cells.
- Mechanism of Action : The cytotoxicity appears to be linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol against common pathogens. The study utilized both agar diffusion and broth microdilution methods to determine MIC values.
Study 2: Anticancer Properties
Another significant study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The research highlighted its ability to induce apoptosis in human colon cancer cells through mitochondrial pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
